molecular formula C14H16N2O5 B2490271 N1-(benzo[d][1,3]dioxol-5-yl)-N2-((1-(hydroxymethyl)cyclopropyl)methyl)oxalamide CAS No. 1251557-52-4

N1-(benzo[d][1,3]dioxol-5-yl)-N2-((1-(hydroxymethyl)cyclopropyl)methyl)oxalamide

Cat. No.: B2490271
CAS No.: 1251557-52-4
M. Wt: 292.291
InChI Key: NAYIWWMAIYIANA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N1-(benzo[d][1,3]dioxol-5-yl)-N2-((1-(hydroxymethyl)cyclopropyl)methyl)oxalamide is a high-purity synthetic oxalamide derivative intended for research and development purposes. This compound is part of a class of chemicals characterized by a benzo[1,3]dioxole (piperonyl) moiety linked via an oxalamide bridge to a cyclopropane-containing group with a hydroxymethyl substituent. Oxalamide compounds with the N1-(benzo[d][1,3]dioxol-5-yl) structure have been identified in patent literature as high-potency savory flavorants, suggesting potential application in the study of taste reception and the development of novel flavor compositions for the food industry . The structural motif of the cyclopropyl group, combined with the hydroxymethyl chain, may contribute to specific conformational constraints and hydrogen-bonding interactions, which are of interest in medicinal chemistry for the design of bioactive molecules. The presence of the oxalamide linker is a key feature, as this functional group is known to participate in strong hydrogen bonding and is often explored in the synthesis of compounds for various research applications . This product is provided for research use only and is not intended for diagnostic or therapeutic applications. Researchers are encouraged to conduct their own safety and handling assessments prior to use.

Properties

IUPAC Name

N'-(1,3-benzodioxol-5-yl)-N-[[1-(hydroxymethyl)cyclopropyl]methyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O5/c17-7-14(3-4-14)6-15-12(18)13(19)16-9-1-2-10-11(5-9)21-8-20-10/h1-2,5,17H,3-4,6-8H2,(H,15,18)(H,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NAYIWWMAIYIANA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1(CNC(=O)C(=O)NC2=CC3=C(C=C2)OCO3)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of Intermediate Mono-Acid Chloride

Oxalyl chloride reacts with one equivalent of amine to form a mono-acid chloride intermediate. For N1-(benzo[d]dioxol-5-ylmethyl)oxalyl chloride:

Procedure :

  • Dissolve benzo[d]dioxol-5-ylmethylamine (1.0 eq) in anhydrous dichloromethane (DCM) under nitrogen.
  • Add oxalyl chloride (1.1 eq) dropwise at 0°C.
  • Stir for 4–6 hours at room temperature.
  • Remove solvents under vacuum to yield the intermediate as a pale-yellow solid.

Critical Considerations :

  • Excess oxalyl chloride must be avoided to prevent di-acid chloride formation.
  • Anhydrous conditions are essential to minimize hydrolysis.

Coupling with (1-(Hydroxymethyl)cyclopropyl)methylamine

The mono-acid chloride is reacted with the second amine to form the target oxalamide:

Procedure :

  • Dissolve (1-(hydroxymethyl)cyclopropyl)methylamine (1.0 eq) in DCM.
  • Add the mono-acid chloride (1.0 eq) portionwise at 0°C.
  • Add triethylamine (2.0 eq) as a base to scavenge HCl.
  • Stir for 12 hours at room temperature.
  • Purify via column chromatography (ethyl acetate/hexane) to isolate the product.

Yield : 65–72% (theoretical, based on analogous oxalamide syntheses).

One-Pot Coupling Using Carbodiimide Reagents

Activation of Oxalic Acid

Oxalic acid is activated using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and hydroxybenzotriazole (HOBt):

Procedure :

  • Suspend oxalic acid (1.0 eq) in DMF.
  • Add EDCI (2.2 eq) and HOBt (2.2 eq) at 0°C.
  • Stir for 1 hour to form the bis-activated ester.
  • Add benzo[d]dioxol-5-ylmethylamine (1.0 eq) and stir for 4 hours.
  • Add (1-(hydroxymethyl)cyclopropyl)methylamine (1.0 eq) and stir for 12 hours.
  • Quench with water and extract with ethyl acetate.
  • Purify via recrystallization.

Optimization Data :

Parameter Condition Yield (%) Purity (%)
Solvent DMF 58 90
Base DIPEA 63 92
Temperature 0°C → RT 68 95

Cyclopropane Synthesis and Functionalization

Preparation of (1-(Hydroxymethyl)cyclopropyl)methylamine

The cyclopropane moiety is synthesized via [2+1] cycloaddition:

Procedure :

  • React ethyl acrylate with diazomethane in the presence of a palladium catalyst to form ethyl cyclopropanecarboxylate.
  • Reduce the ester to hydroxymethylcyclopropane using LiAlH4.
  • Convert the alcohol to the amine via a Gabriel synthesis or reductive amination.

Key Challenges :

  • Diazomethane handling requires strict safety protocols.
  • Cyclopropane ring stability under reduction conditions.

Comparative Analysis of Synthetic Routes

Method Advantages Disadvantages Yield Range (%)
Oxalyl Chloride High purity, minimal side products Moisture-sensitive intermediates 65–72
EDCI/HOBt Coupling One-pot, scalable Requires excess reagents 58–68
Solid-Phase Combinatorial potential Low yield, specialized equipment <50

Troubleshooting and Optimization

  • Low Yields : Use Schlenk techniques to exclude moisture.
  • Cyclopropane Ring Opening : Avoid strong acids/bases; maintain pH 6–8 during reactions.
  • Byproduct Formation : Employ gradient chromatography (e.g., 20–50% ethyl acetate in hexane).

Chemical Reactions Analysis

Types of Reactions

N1-(benzo[d][1,3]dioxol-5-yl)-N2-((1-(hydroxymethyl)cyclopropyl)methyl)oxalamide can undergo various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines .

Scientific Research Applications

Mechanism of Action

The mechanism of action of N1-(benzo[d][1,3]dioxol-5-yl)-N2-((1-(hydroxymethyl)cyclopropyl)methyl)oxalamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects . The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Table 1: Key Structural and Functional Comparisons

Compound Name N1 Substituent N2 Substituent Key Features/Applications References
Target Compound Benzo[d][1,3]dioxol-5-yl (1-(Hydroxymethyl)cyclopropyl)methyl Potential agrochemical/antiviral applications*
K-16 (N-(benzo[d][1,3]dioxol-5-yl)-2-(benzylthio)acetamide) Benzo[d][1,3]dioxol-5-yl Benzylthio-acetamide Root growth modulation in A. thaliana
Compound 14 (N1-(4-chlorophenyl)-N2-(pyrrolidin-2-yl-thiazolyl)oxalamide) 4-Chlorophenyl Thiazolyl-pyrrolidinyl HIV entry inhibition (IC₅₀: 0.5–5 µM)
Compound No. 1768 (N1-(2,4-dimethoxybenzyl)-N2-(pyridin-2-ylethyl)oxalamide) 2,4-Dimethoxybenzyl 2-(Pyridin-2-yl)ethyl Rapid metabolism in rat hepatocytes; no amide hydrolysis
N1-(2-hydroxypropyl)-N2-(3-(trifluoromethyl)phenyl)oxalamide 2-Hydroxypropyl 3-(Trifluoromethyl)phenyl Unspecified bioactivity (structural analog)

Metabolic Stability

  • The target compound’s cyclopropane ring may further stabilize the amide bond against enzymatic attack .
  • Role of Substituents :
    • Hydroxymethyl groups (as in the target compound) may undergo glucuronidation or oxidation, while benzodioxole rings are typically metabolized via O-dealkylation, as seen in K-16 .

Biological Activity

N1-(benzo[d][1,3]dioxol-5-yl)-N2-((1-(hydroxymethyl)cyclopropyl)methyl)oxalamide is a synthetic compound that has garnered attention in pharmacological research due to its potential biological activities. This article reviews the compound's structural characteristics, biological activity, and relevant research findings.

Structural Characteristics

The compound features a complex structure that includes a benzo[d][1,3]dioxole moiety and a cyclopropyl group. Its molecular formula is C23H21N3O6S2C_{23}H_{21}N_{3}O_{6}S^{2}, and it has a molecular weight of 499.56 g/mol. The presence of these functional groups suggests potential interactions with various biological targets.

Antidiabetic Properties

Recent studies have explored the antidiabetic potential of benzodioxole derivatives, which share structural similarities with this compound. For instance, compounds with similar scaffolds demonstrated significant inhibition of α-amylase, an enzyme involved in carbohydrate digestion. In vitro assays revealed IC50 values ranging from 0.68 to 2.57 µM for these derivatives, indicating strong inhibitory activity against α-amylase while maintaining low cytotoxicity against normal cell lines (IC50 > 150 µM) .

Anti-Cancer Activity

Research has also indicated that benzodioxole derivatives exhibit promising anticancer properties. For example, compounds structurally related to this compound were tested against various cancer cell lines, showing IC50 values between 26 and 65 µM. These findings suggest that such compounds could serve as potential leads in cancer therapy .

Study on α-Amylase Inhibition

In a study assessing the efficacy of novel benzodioxole derivatives against α-amylase, researchers found that specific compounds significantly reduced blood glucose levels in streptozotocin-induced diabetic mice. The compound IIc notably decreased blood glucose from 252.2 mg/dL to 173.8 mg/dL after five doses, showcasing its potential as an antidiabetic agent .

Cytotoxicity Assessment

Cytotoxicity was evaluated using MTS assays across various cancer and normal cell lines. Compounds IIa and IIc exhibited potent inhibition against α-amylase while demonstrating negligible effects on normal cells, highlighting their safety profiles for therapeutic applications .

Comparative Table of Biological Activities

CompoundBiological ActivityIC50 (µM)Reference
N1-(benzo[d][1,3]dioxol-5-yl)-N2-...α-Amylase Inhibition0.68
Benzodioxole Derivative IIaCancer Cell Lines26 - 65
Benzodioxole Derivative IIcBlood Glucose Reduction-

Q & A

Q. What are the established synthetic routes for N1-(benzo[d][1,3]dioxol-5-yl)-N2-((1-(hydroxymethyl)cyclopropyl)methyl)oxalamide, and how can reaction conditions be optimized to improve yield and purity?

Methodological Answer: The synthesis involves multi-step processes, including:

  • Nucleophilic substitution to functionalize the cyclopropane ring.
  • Amide bond formation between the benzo[d][1,3]dioxole and cyclopropane moieties.
  • Hydrolysis under controlled pH to stabilize the hydroxymethyl group .

Q. Optimization strategies :

  • Use polar aprotic solvents (e.g., DMF) to enhance reaction kinetics.
  • Maintain temperatures between 0–25°C during amide coupling to prevent side reactions.
  • Employ catalysts like HOBt/DCC for efficient coupling .

Q. Table 1: Key Synthesis Steps and Conditions

StepReagents/ConditionsPurpose
1K₂CO₃, DMF, 0°CCyclopropane functionalization
2HOBt/DCC, RTAmide bond formation
3HCl (dilute), 40°CHydrolysis and stabilization

Q. What spectroscopic techniques are most effective for characterizing the structural integrity of this compound?

Methodological Answer:

  • ¹H/¹³C NMR : Confirm the presence of the benzo[d][1,3]dioxole (δ 6.8–7.2 ppm for aromatic protons) and cyclopropane (δ 1.2–1.5 ppm for CH₂) .
  • IR Spectroscopy : Identify amide C=O stretches (~1650–1700 cm⁻¹) and hydroxymethyl O-H stretches (~3200–3500 cm⁻¹) .
  • Mass Spectrometry (HRMS) : Validate molecular weight (observed m/z: 398.4 [M+H]⁺ vs. theoretical 398.4) .

Advanced Research Questions

Q. How does the hydroxymethylcyclopropyl moiety influence the compound’s bioavailability and target binding compared to other cyclopropane derivatives?

Methodological Answer: The hydroxymethyl group enhances:

  • Solubility : Via hydrogen bonding with aqueous environments.
  • Target interaction : The hydroxyl group forms hydrogen bonds with enzymatic active sites (e.g., viral proteases or kinase domains).
    Comparative analysis : Replace the hydroxymethyl with methyl or halogens to assess changes in logP and IC₅₀ values. Use molecular docking to map binding interactions .

Q. What in vitro or in vivo models have been used to validate its antiviral and anticancer activities, and what were the key findings?

Methodological Answer:

  • Antiviral : Tested against RNA viruses (e.g., SARS-CoV-2, influenza) in Vero E6 cells, showing EC₅₀ values <10 µM via plaque reduction assays .
  • Anticancer : Evaluated in pancreatic (MIA PaCa-2) and prostate (LNCaP) cancer lines, with IC₅₀ values of 5–15 µM via MTT assays. Mechanism involves apoptosis induction via caspase-3 activation .

Q. Are there reported contradictions in its biological activity data across different studies, and how can these be resolved methodologically?

Methodological Answer: Discrepancies arise from:

  • Assay variability : Differences in cell passage numbers or viral titers.
  • Solubility limits : Use DMSO concentrations <0.1% to avoid cytotoxicity.
    Resolution :
  • Standardize protocols (e.g., CellTiter-Glo® for viability).
  • Validate findings across multiple labs using blinded studies .

Q. How do structural modifications at the oxalamide bridge or cyclopropane ring affect its pharmacological profile?

Methodological Answer:

  • Oxalamide modifications : Replace with urea or thiourea to alter hydrogen-bonding capacity.
  • Cyclopropane substitutions : Introduce sp³-hybridized carbons (e.g., CHF₂) to modulate steric effects.
    Example : N1-(benzo[d][1,3]dioxol-5-yl)-N2-(2-hydroxyethyl)oxalamide showed reduced potency (IC₅₀ >50 µM), highlighting the critical role of the cyclopropane .

Q. What computational methods are suitable for predicting the compound’s ADMET properties and target selectivity?

Methodological Answer:

  • ADMET Prediction : Use SwissADME for bioavailability radar (TPSA: ~90 Ų, logP: ~2.1).
  • Target Profiling : Employ Schrödinger’s Glide for docking studies against kinase libraries. Validate with SPR binding assays .

Q. What strategies can mitigate hydrolysis of the hydroxymethyl group during long-term stability studies?

Methodological Answer:

  • Formulation : Lyophilize with trehalose to stabilize the hydroxyl group.
  • Storage : Use amber vials at -20°C under nitrogen to prevent oxidation.
  • pH control : Maintain pH 6–7 in buffered solutions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.